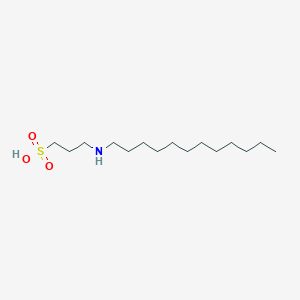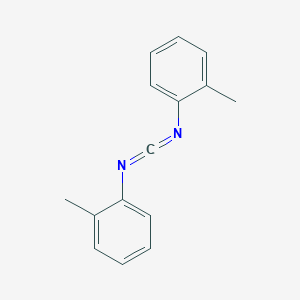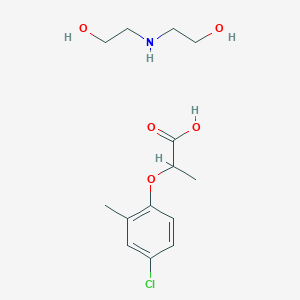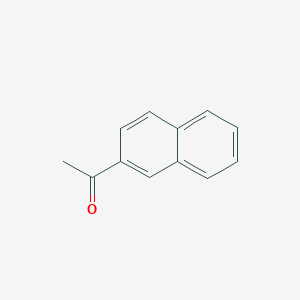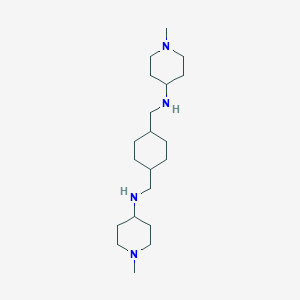
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-, commonly known as BAMM, is a chemical compound that has recently gained significant attention in the scientific community. BAMM is a chiral molecule with two enantiomers, (E)-BAMM and (Z)-BAMM. (E)-BAMM is the more potent enantiomer and is the focus of BAMM is widely used in scientific research due to its unique properties, including its ability to act as a chiral auxiliary and a ligand for various metal catalysts.
Mecanismo De Acción
The mechanism of action of (E)-BAMM is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and electrostatic interactions. In particular, (E)-BAMM has been shown to bind to proteins and enzymes, including cholinesterase and acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
BAMM has been shown to exhibit a range of biochemical and physiological effects, including anticholinesterase activity, analgesic effects, and antitumor activity. In particular, (E)-BAMM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can result in improved cognitive function. Additionally, (E)-BAMM has been shown to exhibit analgesic effects in animal models, possibly through its interaction with opioid receptors. Finally, (E)-BAMM has been investigated for its potential antitumor activity, with promising results in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-BAMM is its ability to act as a chiral auxiliary and ligand for various metal catalysts. This makes it a valuable tool in organic synthesis and asymmetric catalysis. Additionally, (E)-BAMM has been shown to exhibit a range of biological activities, making it a potential drug candidate. However, there are also limitations to using (E)-BAMM in lab experiments. For example, it is a relatively complex molecule to synthesize, which can limit its availability and increase the cost of experiments. Additionally, the mechanism of action of (E)-BAMM is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are numerous future directions for research involving (E)-BAMM. One potential area of focus is the development of new synthetic methods for (E)-BAMM and its derivatives. Additionally, further investigation into the mechanism of action of (E)-BAMM and its biological targets could lead to the development of new drugs for a range of conditions. Finally, (E)-BAMM could be further explored as a potential ligand for metal catalysts, with the goal of developing new, highly enantioselective catalysts.
Métodos De Síntesis
The synthesis of (E)-BAMM involves the reaction of cyclohexanone with methylamine and 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield (E)-BAMM.
Aplicaciones Científicas De Investigación
BAMM has found numerous applications in scientific research, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, BAMM is used as a chiral auxiliary to control the stereochemistry of reactions. Asymmetric catalysis involves the use of chiral ligands such as BAMM to catalyze reactions with high enantioselectivity. In medicinal chemistry, BAMM has been investigated as a potential drug candidate due to its ability to interact with biological targets.
Propiedades
Número CAS |
1166-64-9 |
|---|---|
Nombre del producto |
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)- |
Fórmula molecular |
C20H40N4 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3 |
Clave InChI |
STMCRUBVLOKMKB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
SMILES canónico |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Otros números CAS |
1166-64-9 |
Sinónimos |
N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



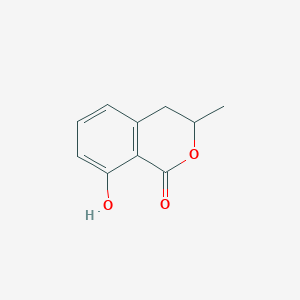
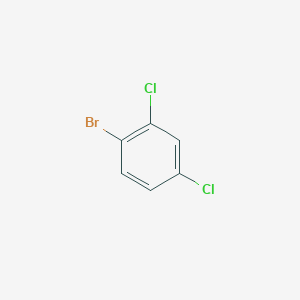
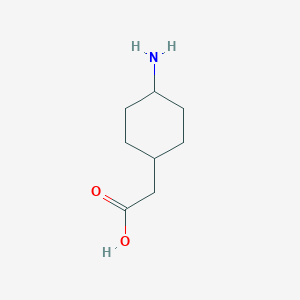
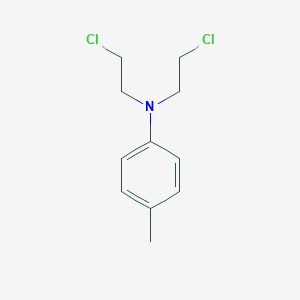
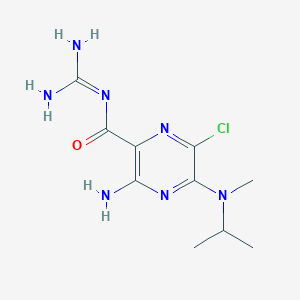
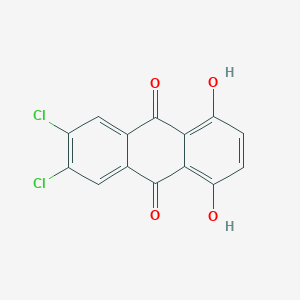
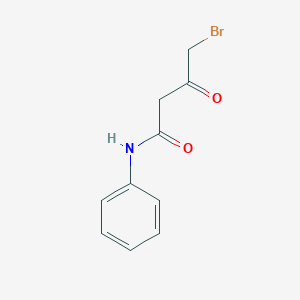
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)

